molecular formula C13H18N2O5 B5870177 Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5870177
M. Wt: 282.29 g/mol
InChI Key: KPKQHZSJYMUDTB-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate is a heterocyclic compound that contains both a piperidine ring and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate typically involves the nitration of furan derivatives followed by esterification and subsequent reactions to introduce the piperidine ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the piperidine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and various reducing agents such as hydrogen gas or metal hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran ring can lead to the formation of carbonyl-containing derivatives, while reduction can yield amino-substituted products .

Scientific Research Applications

Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the nitrofuran and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-2-19-13(16)10-5-7-14(8-6-10)9-11-3-4-12(20-11)15(17)18/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQHZSJYMUDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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